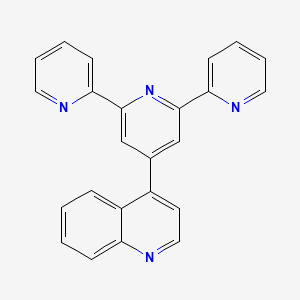

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline

Descripción

Propiedades

Fórmula molecular |

C24H16N4 |

|---|---|

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline |

InChI |

InChI=1S/C24H16N4/c1-2-8-20-19(7-1)18(11-14-27-20)17-15-23(21-9-3-5-12-25-21)28-24(16-17)22-10-4-6-13-26-22/h1-16H |

Clave InChI |

QGOKDXHGBWDYPO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Quinoline-4-Carboxylic Acid Intermediate

Starting Materials: Isatin or substituted isatins and aromatic ketones or cyclic ketones.

Reaction Conditions: Reflux in ethanol or aqueous ethanol with potassium hydroxide as base catalyst for 20-72 hours depending on substrates.

Outcome: Formation of quinoline-4-carboxylic acids with substitutions at the 6-position or other positions, depending on the ketone used.

Functionalization at the 4-Position

The 4-position carboxylic acid group is typically activated by conversion to an amide or ester intermediate using coupling reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl) and N,N-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Subsequent Grignard reactions or cross-coupling reactions (e.g., Suzuki or Stille couplings) can introduce the pyridinyl substituents at the 4-position, enabling the attachment of the 2,6-dipyridin-2-ylpyridin-4-yl moiety.

Construction of the 2,6-Dipyridin-2-ylpyridin-4-yl Group

The 2,6-dipyridin-2-ylpyridine moiety can be synthesized separately via palladium-catalyzed cross-coupling reactions or condensation methods involving pyridine derivatives.

This moiety is then coupled to the quinoline core via a carbon-carbon bond formation at the quinoline 4-position, often through Suzuki-Miyaura coupling using boronic acid derivatives of the dipyridinyl group and halogenated quinoline intermediates.

Final Assembly and Purification

The final compound is purified by chromatographic techniques.

Structural confirmation is achieved by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography.

Representative Data and Reaction Conditions

Table 1: Typical Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis via Pfitzinger Reaction

| Parameter | Details |

|---|---|

| Starting materials | Isatin derivatives and aromatic ketones |

| Catalyst/base | Potassium hydroxide (KOH) |

| Solvent | Ethanol or ethanol-water mixture |

| Temperature | Reflux (~78 °C) |

| Reaction time | 20–72 hours |

| Yield | Moderate to high (60–90%) |

| Purification | Recrystallization or chromatography |

Table 2: Activation and Coupling Reagents for Functionalization at 4-Position

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Activation of acid | N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl), DMAP, DCM | Formation of activated ester or amide |

| Coupling with amine/aryl boronic acid | Palladium catalyst (e.g., Pd(PPh3)4), base, solvent (THF, toluene) | Cross-coupling to introduce pyridinyl groups |

Table 3: Spectroscopic Data Example for a Related Compound

| Spectroscopic Method | Key Observations |

|---|---|

| 1H NMR | Aromatic protons between δ 7.4–8.8 ppm; aliphatic signals for substituents |

| 13C NMR | Aromatic carbons δ 119–150 ppm; quaternary carbons δ 74–76 ppm |

| LC-MS | Molecular ion peaks consistent with calculated molecular weight |

Research Findings and Analysis

The Pfitzinger reaction remains a robust method for constructing the quinoline-4-carboxylic acid core, providing good yields and operational simplicity.

Activation of the carboxylic acid group via carbodiimide coupling reagents enables efficient functionalization at the 4-position, critical for attaching complex substituents such as the 2,6-dipyridin-2-ylpyridin-4-yl group.

Cross-coupling techniques, especially Suzuki-Miyaura coupling, are well-suited for forming carbon-carbon bonds between heteroaryl moieties, allowing modular assembly of the target compound.

Spectroscopic and mass spectrometric analyses confirm the successful synthesis and purity of the target compounds.

Recent developments focus on greener synthesis routes, including microwave irradiation and aqueous solvent systems, to improve environmental sustainability without compromising yield or purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including those similar to 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline. Compounds with a quinoline backbone have been shown to exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, novel 4-aminoquinoline analogs demonstrated potent antimalarial effects, suggesting that derivatives of quinoline could be developed as effective treatments for malaria .

Anticancer Properties

Research has indicated that quinoline derivatives possess anticancer activities. Compounds structurally related to 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of multiple pyridine rings in the structure enhances interaction with biological targets, potentially leading to improved anticancer efficacy .

Coordination Chemistry

Metal Complexes

The ability of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline to form stable complexes with transition metals makes it a valuable ligand in coordination chemistry. These metal complexes can exhibit unique properties such as luminescence and catalytic activity. For example, complexes formed with palladium or platinum have been studied for their applications in catalysis and as sensors .

Materials Science

Fluorescent Materials

The incorporation of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline into polymer matrices has been explored for developing fluorescent materials. These materials can be utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells due to their photophysical properties .

Corrosion Inhibition

Quinoline derivatives are also recognized for their corrosion inhibition properties. The compound can be used in formulations to protect metals from corrosion by forming a protective layer on the metal surface. Studies have shown that quinoline-based inhibitors can significantly reduce corrosion rates in various environments .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound Name | IC50 (µM) | Activity Against P. falciparum |

|---|---|---|

| 4-aminoquinoline analog A | 0.5 | High |

| 4-aminoquinoline analog B | 1.0 | Moderate |

| 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline | TBD | TBD |

Table 2: Coordination Properties of Metal Complexes

| Metal | Ligand Structure | Stability Constant (log K) |

|---|---|---|

| Platinum | [Pt(4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline)] | TBD |

| Palladium | [Pd(4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline)] | TBD |

Case Studies

Case Study 1: Development of Antimalarial Drugs

In a study focusing on the synthesis of novel quinoline derivatives, researchers identified a specific compound that showed a remarkable reduction in parasitemia in infected mice models compared to standard treatments . This emphasizes the potential of quinoline derivatives like 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline as promising candidates for antimalarial drug development.

Case Study 2: Fluorescent Sensor Applications

Another investigation explored the use of quinoline-based ligands in creating fluorescent sensors for detecting heavy metals in environmental samples. The study demonstrated that the incorporation of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline significantly enhanced the sensitivity and selectivity of the sensor systems .

Mecanismo De Acción

The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogen evolution reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

Actividad Biológica

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a quinoline core substituted with multiple pyridine rings, which enhances its biological activity and interaction with various biological targets. This article reviews the biological activities of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline is C24H16N4, with a molecular weight of approximately 360.4 g/mol. The presence of nitrogen-containing heterocycles contributes to its distinct chemical properties and biological activities. Its complex structure allows for diverse interactions with biological molecules, making it a candidate for further pharmacological exploration .

Anticancer Activity

Research indicates that compounds similar to 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline exhibit significant anticancer properties. For instance, studies on related quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. A notable study reported that certain quinoline derivatives displayed IC50 values ranging from 2.71 μM to 6.18 μM against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 6h | 0.22 | EGFR kinase inhibition |

| Compound 6a | 3.39 | Induces apoptosis via p53 upregulation |

| Doxorubicin | 6.18 | Standard reference |

G-Quadruplex Stabilization

Recent studies have highlighted the potential of quinoline derivatives as G-quadruplex (G4) stabilizers. G4 structures are associated with telomeres and play a crucial role in cancer biology. The binding affinity of compounds to G4 DNA can lead to selective inhibition of cancer cell growth. For example, certain derivatives have shown a preference for stabilizing hybrid G4 structures found in human telomeres, leading to antiproliferative effects in telomerase-positive cancer cell lines .

The mechanisms through which 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline exerts its biological effects include:

- EGFR Kinase Inhibition : Several studies have shown that quinoline derivatives can inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

- Induction of Apoptosis : Compounds have been reported to trigger apoptotic pathways by upregulating pro-apoptotic proteins such as p53 and caspases .

- G4 Stabilization : By stabilizing G4 DNA structures, these compounds can disrupt normal cellular processes and promote cell death in cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer potential of a related quinoline derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound induced cell cycle arrest at the G1 phase and increased apoptosis markers significantly compared to controls .

Case Study 2: G4 Interaction

Another investigation into the interaction between quinoline derivatives and G4 DNA revealed that methylation at specific positions enhanced binding affinity and selectivity for telomeric G4 structures, suggesting a promising avenue for targeted cancer therapies .

Q & A

Q. What are the primary synthetic routes for 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline, and how are yields optimized?

The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble pyridine and quinoline moieties. Key steps include:

- Use of PdCl₂(PPh₃)₂ or Pd(OAc)₂ catalysts for aryl-aryl bond formation .

- Optimization of reaction conditions (solvent, temperature, stoichiometry) to minimize side products. For example, DMF with K₂CO₃ as a base enhances coupling efficiency .

- Purification via column chromatography or recrystallization to achieve >90% purity. Yield optimization often requires iterative adjustment of catalyst loading and reaction time .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- X-ray crystallography : Resolves the 3D arrangement of pyridine and quinoline rings, confirming coordination sites . SHELX software (e.g., SHELXL) is widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5-9.0 ppm) and confirms substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z ≈ 540.616 for [M+H]⁺) and fragmentation patterns .

**How does the compound’s electronic structure influence its coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.